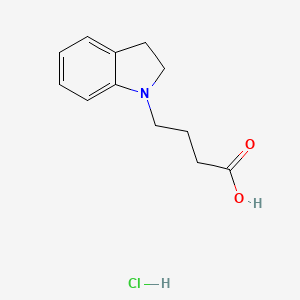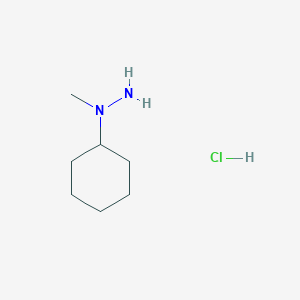![molecular formula C16H27NO B1388371 N-[4-(Isopentyloxy)benzyl]-2-butanamine CAS No. 1040692-71-4](/img/structure/B1388371.png)
N-[4-(Isopentyloxy)benzyl]-2-butanamine
Vue d'ensemble
Description
N-[4-(Isopentyloxy)benzyl]-2-butanamine, also known as 4-IBOB, is a synthetic amine compound with a wide range of applications in scientific research. It is a derivative of 4-bromo-2,5-dimethoxybenzyl-N-isopentyloxybenzylamine, and is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a tool in medicinal chemistry and drug discovery. 4-IBOB is a versatile compound with numerous properties that make it a valuable tool in scientific research.
Applications De Recherche Scientifique
N-[4-(Isopentyloxy)benzyl]-2-butanamine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a tool in medicinal chemistry and drug discovery. In organic synthesis, this compound is used to synthesize a variety of compounds, such as amines, amides, and alcohols. In coordination chemistry, this compound is used to form complexes with transition metals, such as iron, cobalt, and nickel. In medicinal chemistry, this compound is used as a tool to identify novel drug targets and to study the mechanism of action of drugs.
Mécanisme D'action
The mechanism of action of N-[4-(Isopentyloxy)benzyl]-2-butanamine is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, such as enzymes and receptors, and modulates their activity. This binding is thought to be mediated by hydrogen bonding and van der Waals forces. In addition, this compound is believed to interact with other molecules, such as lipids and nucleic acids, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound has a variety of effects on the body, including the modulation of enzyme activity, the modulation of receptor activity, and the modulation of gene expression. In addition, this compound is believed to have anti-inflammatory and anti-tumor effects, as well as antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[4-(Isopentyloxy)benzyl]-2-butanamine in lab experiments include its low cost, its stability in a variety of solvents, and its wide range of applications in organic synthesis, coordination chemistry, and medicinal chemistry. However, there are some limitations to using this compound in lab experiments. For example, it is not water-soluble and must be dissolved in organic solvents. In addition, it is not very stable in acidic conditions and can decompose when exposed to light or heat.
Orientations Futures
The potential future directions for N-[4-(Isopentyloxy)benzyl]-2-butanamine research include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, research should be conducted to identify new synthetic methods for this compound, and to develop new compounds based on this compound. Finally, further research should be conducted to investigate the potential toxicity of this compound and its metabolites.
Propriétés
IUPAC Name |
N-[[4-(3-methylbutoxy)phenyl]methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-5-14(4)17-12-15-6-8-16(9-7-15)18-11-10-13(2)3/h6-9,13-14,17H,5,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHNBNOVPCHQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205249 | |
| Record name | 4-(3-Methylbutoxy)-N-(1-methylpropyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1040692-71-4 | |
| Record name | 4-(3-Methylbutoxy)-N-(1-methylpropyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040692-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methylbutoxy)-N-(1-methylpropyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1388290.png)
![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)


![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride](/img/structure/B1388299.png)

![[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1388301.png)






![3-{[(4-Fluorophenethyl)oxy]methyl}piperidine](/img/structure/B1388311.png)